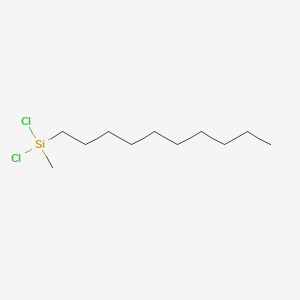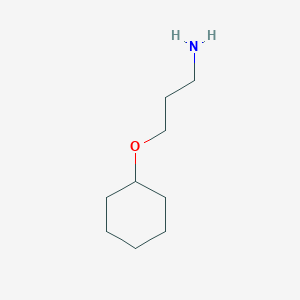
4(3H)-Quinazolinone, 2-(ethylthio)-
描述
4(3H)-Quinazolinone, 2-(ethylthio)-, also known as ethylthioquinazolinone, is a chemical compound that has attracted considerable attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
作用机制
The exact mechanism of action of 4(3H)-Quinazolinone, 2-(ethylthio)- is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
4(3H)-Quinazolinone, 2-(ethylthio)- has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One advantage of using 4(3H)-Quinazolinone, 2-(ethylthio)- in lab experiments is its potential therapeutic properties. This compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial effects, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving 4(3H)-Quinazolinone, 2-(ethylthio)-. One area of interest is the development of new synthetic methods for this compound, which may lead to the discovery of new derivatives with enhanced therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential toxicity of this compound and its derivatives, which will be important for the development of safe and effective therapies.
合成方法
The synthesis of 4(3H)-Quinazolinone, 2-(ethylthio)- can be achieved by several methods. One of the most common methods involves the reaction of 2-mercaptoaniline with ethyl isocyanate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 4(3H)-Quinazolinone, 2-(ethylthio)-nazolinone, which can be purified by recrystallization.
科学研究应用
4(3H)-Quinazolinone, 2-(ethylthio)- has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory and antimicrobial effects, making it a potential candidate for the treatment of inflammatory diseases and infections.
属性
IUPAC Name |
2-ethylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-14-10-11-8-6-4-3-5-7(8)9(13)12-10/h3-6H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARAOPWFPYGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168462 | |
| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 2-(ethylthio)- | |
CAS RN |
16802-73-6 | |
| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016802736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




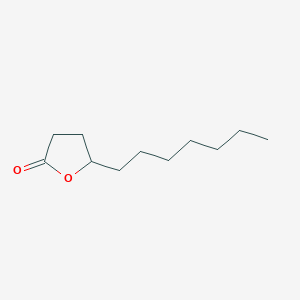
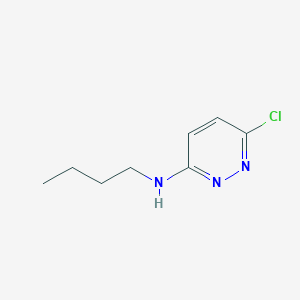
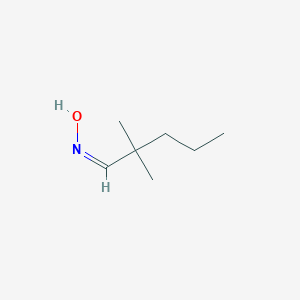

![Spiro[5.5]undecane](/img/structure/B92164.png)

